Potency vs. Endogenous Ligand CDCA: (E)-GW 4064 Exhibits >200-Fold Greater FXR Activation in Cell-Free Assays
(E)-GW 4064 demonstrates a substantially higher potency at the Farnesoid X Receptor (FXR) compared to the endogenous, physiological ligand chenodeoxycholic acid (CDCA). In a cell-free biochemical assay, (E)-GW 4064 activates FXR with an EC50 of 15 nM, which is over 200-fold more potent than the EC50 of 4.0 µM reported for CDCA under comparable assay conditions [1]. This synthetic compound provides a high-potency chemical probe to study FXR biology that is not achievable with natural bile acids.
| Evidence Dimension | FXR Activation Potency (EC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA) EC50: 4.0 µM (4000 nM) |
| Quantified Difference | >266-fold more potent |
| Conditions | Cell-free assay (biochemical FXR activation assay) |
Why This Matters
This >200-fold potency difference justifies the selection of (E)-GW 4064 over CDCA as the preferred research tool for robust and specific FXR activation, avoiding the high concentrations of bile acids that can cause off-target effects and cytotoxicity.
- [1] Fiorucci, S., et al. (2019). Bile acid signaling in the treatment of liver diseases. Nature Reviews Gastroenterology & Hepatology, 16(8), 481-492. View Source
